Benzyloxycarbonylaminoacetyl chloride
Overview
Description
Benzyloxycarbonylaminoacetyl chloride is a chemical compound with the molecular formula C10H10ClNO3. It is a derivative of amino acids and is commonly used in organic synthesis, particularly in the protection of amino groups. This compound is known for its reactivity and versatility in various chemical reactions.
Scientific Research Applications
Application in Cell Growth and Survival Studies
Benzyloxycarbonylaminoacetyl chloride, through its derivative benzalkonium chloride, has been studied for its effects on cell growth and survival. For instance, De Saint Jean et al. (1999) investigated the action of benzalkonium chloride on epithelial conjunctival cells, finding that it can induce cell growth arrest and death even at low concentrations. This study suggests potential applications in understanding cellular responses to chemical exposures (De Saint Jean et al., 1999).
In Antimicrobial Applications
A study by Yang et al. (2016) highlights the synthesis of star-shaped polycarbonates using benzyl chloride, a derivative of this compound, for antimicrobial applications. These polymers demonstrated strong bactericidal activity and low hemolysis, indicating potential use in combating diseases caused by intracellular bacteria, like tuberculosis (Yang et al., 2016).
In Organometallic Chemistry
Zucchi et al. (1996) reported the use of benzyl chloride in the hydroxycarbonylation process to produce benzyl derivatives, demonstrating the role of this compound in organometallic chemistry. This study contributes to the understanding of catalytic processes involving cobalt carbonyls (Zucchi et al., 1996).
In Synthesis of Phosphonic Acid Derivatives
Yuan et al. (1991) utilized acetyl chloride, closely related to this compound, in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This research contributes to the field of phosphonopeptide synthesis, highlighting the versatility of this compound in organic synthesis (Yuan et al., 1991).
In Tubular Reabsorption Studies
Research by Kunau (1972) involved benzolamide, derived from this compound, to study its effects on the reabsorption of electrolytes in rat proximal tubules. This study offers insights into how benzolamide influences chloride, sodium, and bicarbonate reabsorption (Kunau, 1972).
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyloxycarbonylaminoacetyl chloride can be synthesized through the reaction of benzyloxycarbonylaminoacetic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows: [ \text{C}_9\text{H}_9\text{NO}4 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{10}\text{ClNO}_3 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzyloxycarbonylaminoacetic acid and hydrochloric acid.
Reduction: This compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohol
Properties
IUPAC Name |
benzyl N-(2-chloro-2-oxoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJNNRNPEWJNSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481931 | |
Record name | N-[(benzyloxy)carbonyl]glycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15050-24-5 | |
Record name | N-[(benzyloxy)carbonyl]glycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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